

3-Bromo-1,6-naphthyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-1,6-naphthyridine**

Cat. No.: **B1288835**

[Get Quote](#)

3-Bromo-1,6-naphthyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of **3-Bromo-1,6-naphthyridine**. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional organic materials.

Core Chemical Properties and Structure

3-Bromo-1,6-naphthyridine is a brominated derivative of the 1,6-naphthyridine bicyclic system. Its chemical structure and fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrN ₂	[1]
Molecular Weight	209.04 g/mol	N/A
IUPAC Name	3-bromo-1,6-naphthyridine	[1]
CAS Number	17965-73-0	[2]
SMILES String	C1=CN=CC2=CC(=CN=C21)Br	[1]
Predicted Boiling Point	306.2±22.0°C at 760 mmHg	[3]
Melting Point	Not available	N/A
Solubility	Not available	N/A

Note: Experimental data for the melting point and solubility of **3-Bromo-1,6-naphthyridine** are not readily available in the reviewed literature. However, melting points for some of its derivatives have been reported, such as 138–139 °C for 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b][4][5]naphthyridine.[6]

Structural Elucidation

The structure of **3-Bromo-1,6-naphthyridine** is characterized by a fused pyridine and pyridinone ring system, with a bromine atom substituted at the 3-position.

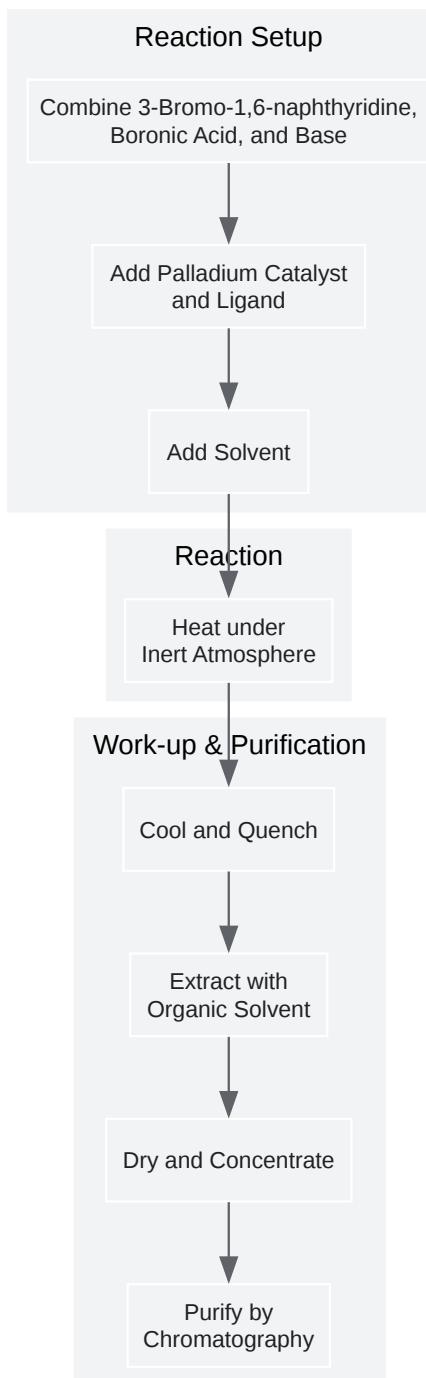
Caption: A 2D representation of the **3-Bromo-1,6-naphthyridine** structure.

Experimental Protocols and Reactivity

While a specific, detailed synthesis protocol for **3-Bromo-1,6-naphthyridine** was not found in the surveyed literature, general synthetic strategies for the 1,6-naphthyridine scaffold are well-established. These methods often involve the condensation of aminopyridines with dicarbonyl compounds or their equivalents.

The bromine atom at the 3-position makes this compound a versatile intermediate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic

molecules.^[3]


Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds. A general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for **3-Bromo-1,6-naphthyridine**, is as follows:

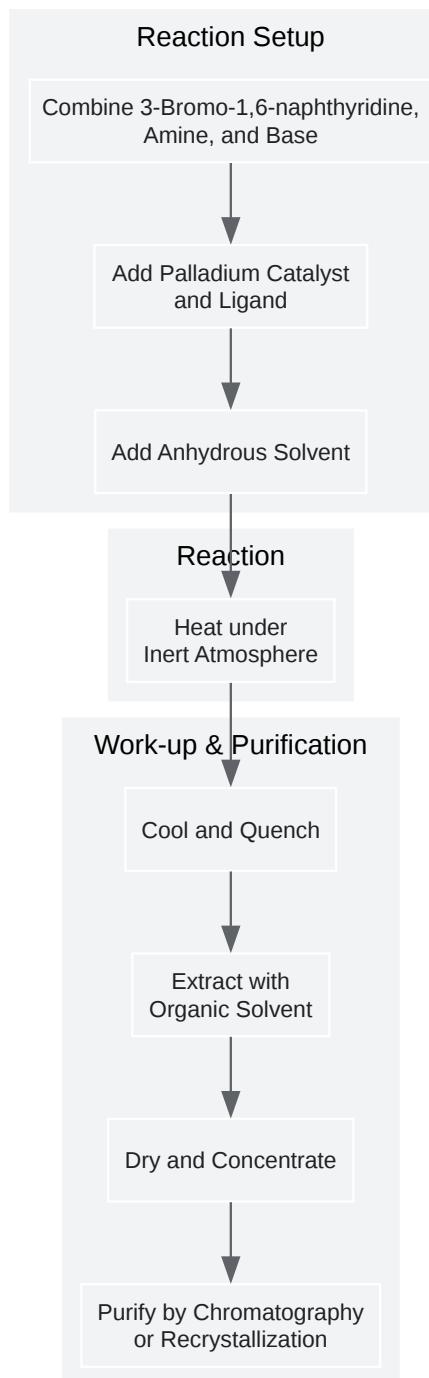
General Protocol:

- Reactants: To a reaction vessel, add the bromo-heterocycle (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as K_2CO_3 , Cs_2CO_3 , or K_3PO_4 (2.0-3.0 eq.).
- Catalyst and Ligand: Add a palladium catalyst, for example, $Pd(PPh_3)_4$ (0.02-0.05 eq.) or a combination of a palladium source like $Pd_2(dba)_3$ and a phosphine ligand (e.g., SPhos, XPhos).
- Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
- Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours.
- Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.


Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing arylamines. A general protocol adaptable for **3-Bromo-1,6-naphthyridine** is outlined below:

General Protocol:

- **Reactants:** In a reaction vessel, combine the bromo-heterocycle (1.0 eq.), the desired amine (1.0-1.2 eq.), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.2-1.5 eq.).
- **Catalyst and Ligand:** Add a palladium catalyst, often a pre-catalyst like a palladacycle, or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky electron-rich phosphine ligand (e.g., BINAP, Josiphos).
- **Solvent:** Use an anhydrous aprotic solvent such as toluene, dioxane, or THF.
- **Reaction Conditions:** The reaction is typically heated under an inert atmosphere at temperatures between 80 and 110 °C until the starting material is consumed.
- **Work-up and Purification:** The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Buchwald-Hartwig Amination Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.

Biological Activity and Potential Applications

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.^[7] While specific biological data for **3-Bromo-1,6-naphthyridine** is not available in the current literature, the broader class of 1,6-naphthyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Many 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents.^{[7][8]} These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.^[9] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

Kinase Inhibition

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.^{[10][11]} For example, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases.^[10]

Antimicrobial Activity

The naphthyridine core is also a key component of several antibacterial agents.^[4] Derivatives of 1,6-naphthyridine have been synthesized and evaluated for their antimicrobial properties.

It is important to note that the biological activity of **3-Bromo-1,6-naphthyridine** itself has not been specifically reported in the reviewed literature. Further research is required to determine its bioactivity and potential therapeutic applications.

Conclusion

3-Bromo-1,6-naphthyridine is a valuable heterocyclic building block with significant potential in the fields of drug discovery and materials science. Its chemical structure allows for facile functionalization through modern cross-coupling methodologies, enabling the synthesis of diverse libraries of novel compounds. While specific experimental data on its physical properties and biological activity are currently limited, the well-documented importance of the 1,6-naphthyridine scaffold suggests that **3-Bromo-1,6-naphthyridine** is a promising starting

point for the development of new chemical entities with a range of potential applications. Further investigation into the synthesis, reactivity, and biological profile of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1,6-naphthyridine [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-1,6-naphthyridine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288835#3-bromo-1-6-naphthyridine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com